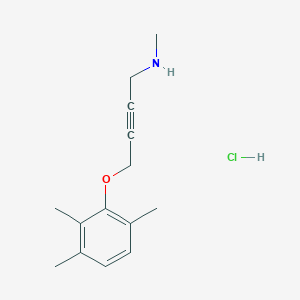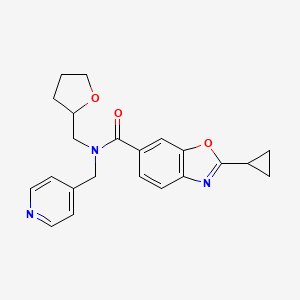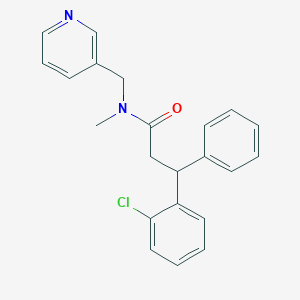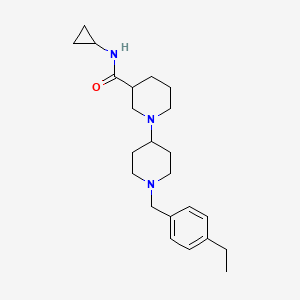
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been found to modulate the activity of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Advantages and Limitations for Lab Experiments
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been extensively studied, and its pharmacological properties are well understood. However, 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has been found to have a narrow therapeutic index, which means that the dose required for therapeutic effects is close to the dose that causes adverse effects.
Future Directions
There are several future directions for research on 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for the 5-HT1A and 5-HT2A receptors, which could lead to the development of more effective anxiolytic and antidepressant drugs. Another area of interest is the investigation of the potential use of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in the treatment of migraines. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in its pure form.
Scientific Research Applications
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties in animal models. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of migraines, as it has been found to have vasodilatory effects.
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-2-1-3-16(12-13)21-8-10-22(11-9-21)17(23)20-15-6-4-14(19)5-7-15/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYFYFACVXUKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6133384.png)
![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)


![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)
